3-(Methylsulfanyl)propanimidamide
Description
3-(Methylsulfanyl)propanimidamide (CAS: 88570-29-0) is a propanimidamide derivative characterized by a methylsulfanyl (-S-CH₃) substituent on the propanimidamide backbone. Its chemical formula is C₄H₁₁ClN₂S (hydrochloride salt form), with a molecular weight of 154.66 g/mol . The compound is classified as an irritant, requiring safety precautions such as eye protection during handling .
Properties
Molecular Formula |
C4H10N2S |
|---|---|
Molecular Weight |
118.20 g/mol |
IUPAC Name |
3-methylsulfanylpropanimidamide |
InChI |
InChI=1S/C4H10N2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H3,5,6) |
InChI Key |
OXGHHAMQUZOZJR-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)propanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(methylthio)propionitrile with ammonia or an amine under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfanyl)propanimidamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where the methylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of different amines .
Scientific Research Applications
Chemistry: In chemistry, 3-(Methylsulfanyl)propanimidamide is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential biological activity. It can serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biochemical pathways .
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its reactivity and functional groups make it suitable for use in different industrial processes .
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)propanimidamide involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 3-(Methylsulfanyl)propanimidamide and related compounds:
Key Observations :
- Structural Complexity : Famotidine and the compound in (CAS: 76824-35-6) incorporate thiazole or sulfamoyl groups, increasing their molecular complexity and weight compared to this compound.
- Functional Groups: The methylsulfanyl group in this compound is replaced by larger substituents (e.g., phenoxy, triazine rings) in other analogs, altering solubility and reactivity.
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